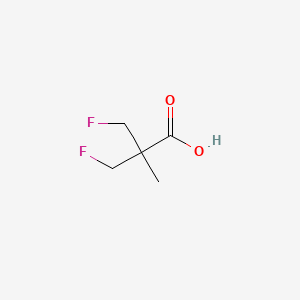

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid

Vue d'ensemble

Description

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids. Fluorinated compounds are known for their unique chemical properties, which include increased stability, lipophilicity, and resistance to metabolic degradation. These properties make fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of precursor compounds using reagents such as Selectfluor® . This method allows for the selective introduction of fluorine atoms under mild conditions.

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and isolation of the desired product to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Applications De Recherche Scientifique

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s stability and resistance to metabolic degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.

Industry: The compound is used in the production of materials with specialized properties, such as fluorinated polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoro-2-methylbenzoic acid: Another fluorinated carboxylic acid with similar properties.

2-Fluoro-3-methylbenzoic acid: A structurally related compound with a different fluorine substitution pattern.

Fluorinated pyridines: These compounds also contain fluorine atoms and exhibit unique chemical and biological properties.

Uniqueness

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methyl group on the same carbon atom enhances its stability and reactivity, making it a valuable compound for various applications.

Activité Biologique

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure, characterized by multiple fluorine substituents, enhances its stability and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

The molecular formula of this compound is C5H8F2O2, with a molecular weight of approximately 150.11 g/mol. The presence of fluorine atoms significantly influences its reactivity and interactions with biological systems. The compound's structure allows for enhanced lipophilicity, which may facilitate its penetration into cellular membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atoms in the compound are known to enhance binding affinity to certain enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell function.

Applications in Research

This compound has several notable applications in scientific research:

- Synthesis of Fluorinated Compounds : It serves as a building block for synthesizing more complex fluorinated molecules used in drug discovery.

- Biological Studies : Its stability and resistance to metabolic degradation make it valuable for studying biological processes involving fluorinated biomolecules.

- Medicinal Chemistry : Fluorinated compounds are often explored for their potential as pharmaceuticals due to their unique properties.

Case Study 1: Cancer Imaging

A study investigated the use of fluorinated amino acids, including analogs of this compound, for tumor imaging using positron emission tomography (PET). The research highlighted the compound's ability to be transported into cancer cells via specific amino acid transport systems, demonstrating high tumor-to-normal tissue ratios in animal models. This suggests potential applications in cancer diagnostics and monitoring treatment responses .

Case Study 2: Enzyme Interaction

Research has shown that fluorinated compounds can significantly alter enzyme kinetics. For instance, studies on related compounds indicate that the introduction of fluorine can enhance enzyme inhibition efficacy by increasing binding affinity to active sites . This finding underscores the potential of this compound in developing selective enzyme inhibitors for therapeutic purposes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C5H8F2O2 | Enhanced stability and lipophilicity |

| 2-Amino-3-fluoro-2-methylpropanoic acid | C4H8FNO2 | Contains one fluorine; less potent |

| 2-Amino-4-(trifluoromethyl)butanoic acid | C5H8F3NO2 | Longer carbon chain; different biological activity |

This table illustrates how the presence of multiple fluorine atoms in this compound contributes to its distinct biological properties compared to other related compounds.

Propriétés

IUPAC Name |

3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMSTIBVHJXRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)(CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680558 | |

| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208092-05-0 | |

| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.